Levetiracetam

描述

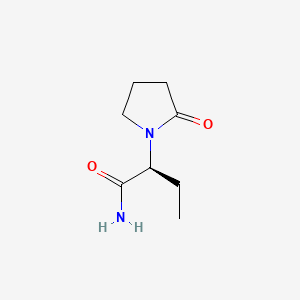

This compound is a drug within the pyrrolidine class that is used to treat various types of seizures stemming from epileptic disorders. It was first approved for use in the United States in 1999 and is structurally and mechanistically unrelated to other anti-epileptic drugs (AEDs). This compound possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions - these characteristics make it a desirable choice over other AEDs, a class of drugs notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions.

The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. This compound has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and to rare cases of clinically apparent drug induced liver disease.

This compound is a pyrrolidine with antiepileptic activity. The exact mechanism through which this compound exerts its effects is unknown but does not involve inhibitory and excitatory neurotransmitter activity. Stereoselective binding of this compound was confined to synaptic plasma membranes in the central nervous system with no binding occurring in peripheral tissue. This compound inhibits burst firing without affecting normal neuronal excitability, which suggests that it may selectively prevent hyper-synchronization of epileptiform burst firing and propagation of seizure activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 5 approved and 39 investigational indications.

This compound is an anticonvulsant medication used to treat epilepsy. This compound may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity. This compound binds to the synaptic vesicle protein SV2A, which is thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of this compound binding to synaptic vesicle protein SV2A is not understood, this compound and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice.

A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.

See also: Piracetam (related); Lacosamide (related).

属性

IUPAC Name |

(2S)-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023207 | |

| Record name | Levetiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

104g/100mL, Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent) | |

| Record name | Levetiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVETIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5X10-6 mm Hg at 25 °C | |

| Record name | LEVETIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate, White to off-white crystalline powder | |

CAS No. |

102767-28-2 | |

| Record name | Levetiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102767-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levetiracetam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levetiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levetiracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levetiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVETIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44YRR34555 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVETIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-119C, 117 °C | |

| Record name | Levetiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVETIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Levetiracetam: A Technical Guide to its Interaction with SV2A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levetiracetam (LEV), a widely prescribed antiepileptic drug, exhibits a unique mechanism of action centered on its selective binding to the synaptic vesicle glycoprotein 2A (SV2A). This technical guide provides an in-depth exploration of the molecular interactions between this compound and SV2A, detailing the current understanding of how this binding event modulates neurotransmitter release and confers anticonvulsant activity. This document summarizes key quantitative data, presents detailed experimental methodologies for studying this interaction, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Novel Target of this compound

Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter receptors, this compound's efficacy is attributed to its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[1][2][3] This discovery has not only elucidated the novel mechanism of a key therapeutic agent but has also validated SV2A as a promising target for the development of new central nervous system therapies.[2][3] SV2A is ubiquitously expressed in the brain and is involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[4][5] Studies have shown a strong correlation between the binding affinity of this compound and its derivatives to SV2A and their anticonvulsant potency, underscoring the critical role of this interaction in their therapeutic effect.[2][3]

Quantitative Analysis of this compound-SV2A Binding

The affinity of this compound and its analogs for SV2A has been quantified in numerous studies, providing a basis for structure-activity relationship (SAR) investigations and the development of second-generation SV2A ligands with improved properties.

Table 1: Binding Affinities of this compound and Analogs to SV2A

| Compound | Target | Assay Condition | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| This compound | Human SV2A | [³H]ucb 30889 competition | IC₅₀: ~1 µM | [1] |

| This compound | Rat Brain | [³H]ucb 30889 competition | Kᵢ: 1.74 µM | [6] |

| UCB 30889 | Human SV2A | [³H]ucb 30889 saturation | K𝘥: 53-75 nM | [7] |

| Brivaracetam | Human SV2A | Radioligand binding | ~15-30 fold higher than this compound | [6] |

| Seletracetam | SV2A | Radioligand binding | ~10 fold higher than this compound | [8] |

| UCB L060 | Human SV2A | [³H]ucb 30889 competition | IC₅₀: >100 µM | [1] |

Impact on Neurotransmitter Release

This compound's interaction with SV2A leads to a modulation of neurotransmitter release, a key factor in its ability to suppress seizure activity. The primary effect appears to be a reduction in excitatory neurotransmission, particularly glutamate release, in a use-dependent manner.

Glutamate Release

Electrophysiological studies have demonstrated that this compound can inhibit excitatory postsynaptic currents (EPSCs), suggesting a presynaptic mechanism of action.[9][10] This effect is often more pronounced during high-frequency neuronal firing, a hallmark of seizure activity.

Table 2: Quantitative Effects of this compound on Glutamate-Mediated Synaptic Transmission

| Experimental Model | This compound Concentration | Observed Effect | Quantitative Change | Reference |

| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Inhibition of evoked AMPA and NMDA EPSCs | ~80% reduction in amplitude | [9][10] |

| Primary Human Astrocytes | 10 µM | Inhibition of oligomeric Aβ-induced glutamate release | Significant reduction in FRET ratio change | [11] |

| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Alteration of paired-pulse ratio | Decrease from 1.39 to 1.25 | [9][10] |

| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Decreased frequency of miniature EPSCs | Prolonged inter-event interval from 2.7s to 4.6s | [9][10] |

| Cultured Rat Astrocytes | 300 µM (supratherapeutic) | Suppression of fast-ripple HFO-evoked L-glutamate release | Significant suppression | [12] |

GABA Release

The effect of this compound on the inhibitory neurotransmitter GABA is more complex and appears to be context-dependent. Some studies suggest that this compound may facilitate GABAergic transmission or have variable effects on GABA levels in different brain regions, while others report no direct GABAergic action.[13][14][15] This variability may be due to the intricate regulatory role of SV2A in different neuronal populations.

Proposed Mechanism of Action: A Visual Guide

The precise molecular cascade initiated by this compound binding to SV2A is still under active investigation. The prevailing hypothesis is that this interaction modulates the function of SV2A in the synaptic vesicle cycle, ultimately leading to a decrease in the probability of neurotransmitter release during periods of high neuronal activity.

Figure 1: The synaptic vesicle cycle and the proposed point of intervention for this compound.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanism of action of novel therapeutics. Below are detailed methodologies for key experiments used to characterize the this compound-SV2A interaction.

Radioligand Binding Assay for SV2A

This protocol is adapted from methodologies described in studies characterizing the binding of this compound and its analogs to SV2A.[2][7][16]

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the SV2A protein.

Materials:

-

Radioligand: [³H]ucb 30889 (a high-affinity this compound analog).

-

Membrane Preparation: Homogenates from rat brain cortex or cells expressing recombinant human SV2A.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound and other compounds of interest at various concentrations.

-

Apparatus: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat cortex) in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle for total binding.

-

A high concentration of a known SV2A ligand (e.g., 1 mM this compound) for non-specific binding.

-

[³H]ucb 30889 at a fixed concentration (e.g., 1-2 nM).

-

Membrane preparation (e.g., 100-200 µg of protein).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay to determine compound affinity for SV2A.

Immunoprecipitation and Western Blotting of SV2A

This protocol provides a general framework for the immunoprecipitation of SV2A, followed by its detection via Western blotting, as described in studies confirming SV2A as the this compound binding site.[1][4][17][18]

Objective: To isolate SV2A from a complex protein mixture (e.g., brain lysate) and confirm its identity and presence.

Materials:

-

Antibodies: Primary antibody specific for SV2A (for both immunoprecipitation and Western blotting), appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

Lysis Buffer: RIPA buffer or a similar buffer containing detergents and protease inhibitors.

-

Beads: Protein A/G agarose or magnetic beads.

-

Apparatus: SDS-PAGE equipment, Western blotting transfer system, imaging system for chemiluminescence detection.

Procedure:

-

Cell/Tissue Lysis:

-

Homogenize brain tissue or lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant (lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add the primary anti-SV2A antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-SV2A antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Figure 3: Workflow for the immunoprecipitation and Western blot analysis of SV2A.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for recording synaptic currents from neurons in brain slices to assess the effect of this compound on neurotransmission, based on methods from relevant literature.[9][10][13]

Objective: To measure the effect of this compound on excitatory (glutamatergic) and/or inhibitory (GABAergic) synaptic transmission.

Materials:

-

Brain Slices: Acutely prepared hippocampal or cortical slices from rodents.

-

Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

Intracellular Solution: For filling the patch pipette, containing salts, a pH buffer, and an energy source (e.g., ATP, GTP).

-

Pharmacological Agents: this compound, receptor antagonists (e.g., for isolating specific synaptic currents).

-

Apparatus: Vibrating microtome, recording chamber, microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut brain slices (e.g., 300-400 µm thick) using a vibrating microtome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Identify neurons for recording (e.g., pyramidal cells in the hippocampus) using DIC optics.

-

Approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers).

-

Bath-apply this compound at the desired concentration and continue recording.

-

Wash out the drug to observe any reversal of its effects.

-

Record other parameters as needed, such as miniature EPSCs (in the presence of tetrodotoxin to block action potentials) or paired-pulse ratio.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of synaptic currents before, during, and after drug application.

-

Perform statistical analysis to determine the significance of any observed effects.

-

Conclusion and Future Directions

The identification of SV2A as the specific molecular target of this compound has marked a significant advancement in the field of epilepsy research and treatment. The mechanism, centered on the modulation of synaptic vesicle function and a consequent reduction in aberrant neurotransmitter release, provides a clear rationale for its anticonvulsant properties. The quantitative data on binding affinities and the effects on synaptic transmission, along with the detailed experimental protocols provided herein, offer a robust framework for further investigation.

Future research will likely focus on several key areas:

-

Elucidating the precise downstream signaling events following this compound binding to SV2A.

-

Investigating the role of SV2A in different neuronal subtypes and its contribution to the differential effects of this compound on excitatory and inhibitory neurotransmission.

-

Leveraging the structural understanding of the this compound-SV2A interaction for the rational design of novel, more potent, and selective SV2A modulators for epilepsy and other neurological disorders.

This in-depth technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our understanding of this compound's mechanism of action and to the development of next-generation therapeutics targeting the SV2A protein.

References

- 1. researchgate.net [researchgate.net]

- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Seletracetam - Wikipedia [en.wikipedia.org]

- 9. This compound inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]

- 11. This compound inhibits oligomeric Aβ-induced glutamate release from human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. scbt.com [scbt.com]

Levetiracetam: An In-Depth Examination of Molecular Targets Beyond SV2A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam (LEV) is a widely prescribed second-generation anti-epileptic drug, valued for its broad-spectrum efficacy and favorable safety profile.[1][2] While its primary and most well-characterized mechanism of action is the binding to the synaptic vesicle glycoprotein 2A (SV2A), a growing body of evidence suggests that LEV's therapeutic effects may be attributable to a wider range of molecular interactions.[2] This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond SV2A, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways. Understanding these non-SV2A targets is crucial for a complete comprehension of LEV's pharmacodynamics and for the development of novel therapeutics with improved efficacy and specificity.

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the available quantitative data on this compound's interactions with its primary target, SV2A, and various non-SV2A molecular targets.

| Target | Parameter | Value | Species/System | Reference |

| SV2A | Ki | 1.6 µmol/L | Rat Brain |

Table 1: Binding Affinity of this compound for SV2A. This table presents the inhibitor constant (Ki) of this compound for its primary molecular target, the synaptic vesicle glycoprotein 2A (SV2A).

| Target | Parameter | Value | Cell Type/Tissue | Reference |

| N-type Ca2+ channels | IC50 | 14.7 µM | Primary hippocampal neurons | |

| High-Voltage Activated (HVA) Ca2+ currents | % Inhibition | ~18% | Freshly isolated CA1 hippocampal neurons | [1] |

| N-type Ca2+ channels (selective effect) | Max % Inhibition | ~37% | CA1 pyramidal hippocampal neurons | [1] |

| P/Q-type HVA Ca2+ currents | Partial reduction | Not specified | Acutely isolated neocortical neurons (at 100 µM LEV) | [2] |

| L-type Ca2+ channels | Potent inhibition | Not specified | Hippocampal CA3 neurons from spontaneously epileptic rats | [2] |

Table 2: this compound's Effects on Voltage-Gated Calcium Channels. This table summarizes the inhibitory concentration (IC50) and percentage of inhibition of this compound on various types of high-voltage-activated calcium channels.

| Target System | Parameter | Effect | LEV Concentration | In Vivo/In Vitro Model | Reference |

| Glutamatergic Neurotransmission | Inhibition of evoked EPSCAMPA and EPSCNMDA | ~80% reduction | 100 µM | Granule cells of the dentate gyrus | [3] |

| Glutamatergic Neurotransmission | Decrease in mEPSC amplitude and frequency | Significant | 5-200 µM | Cultured cortical neurons | [4] |

| GABAergic Neurotransmission | Reversal of β-carboline and zinc inhibition of GABA-gated currents | EC50 = 1-10 µM | Cultured cerebellar granule, hippocampal, and spinal neurons | [5] |

Table 3: Modulation of Excitatory and Inhibitory Neurotransmission by this compound. This table outlines the effects of this compound on glutamatergic and GABAergic signaling, key components of neuronal excitability.

| Cytokine | Dose of LEV | Percentage Reduction | Model | Reference |

| IL-1β | 50 mg/kg | 25% | Hepatic Encephalopathy in mice | [6] |

| IL-1β | 100 mg/kg | 39% | Hepatic Encephalopathy in mice | [6] |

| IL-6 | 50 mg/kg | 28% | Hepatic Encephalopathy in mice | [6] |

| IL-6 | 100 mg/kg | 30% | Hepatic Encephalopathy in mice | [6] |

| TNF-α | 50 mg/kg | 20% | Hepatic Encephalopathy in mice | [6] |

| TNF-α | 100 mg/kg | 25% | Hepatic Encephalopathy in mice | [6] |

| IFN-γ | 50 mg/kg | 31% | Hepatic Encephalopathy in mice | [6] |

| IFN-γ | 100 mg/kg | 42% | Hepatic Encephalopathy in mice | [6] |

Table 4: Anti-inflammatory Effects of this compound. This table details the percentage reduction of various pro-inflammatory cytokines following this compound treatment in a mouse model of hepatic encephalopathy.

| Enzyme/Complex | Effect of LEV (1,000 mg/kg) | Model | Reference |

| Glutathione | Significantly improved levels | Rat model of status epilepticus | [7] |

| Alpha-ketoglutarate dehydrogenase | Significantly improved activity | Rat model of status epilepticus | [7] |

| Aconitase | Significantly improved activity | Rat model of status epilepticus | [7] |

| Citrate synthase | Significantly improved activity | Rat model of status epilepticus | [7] |

| Complex I | Significantly improved activity | Rat model of status epilepticus | [7] |

Table 5: Neuroprotective Effects of this compound on Mitochondrial Function. This table shows the positive impact of high-dose this compound on the levels of reduced glutathione and the activity of key mitochondrial enzymes following status epilepticus in a rat model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflows of the experimental protocols described in the subsequent section.

Figure 1: this compound's Modulation of Glutamatergic Neurotransmission. This diagram illustrates how this compound can reduce excitatory signaling by inhibiting presynaptic P/Q-type calcium channels, thereby decreasing glutamate release, and potentially by directly modulating postsynaptic AMPA receptors.

Figure 2: this compound's Influence on GABAergic Inhibition. This diagram depicts this compound's ability to counteract the inhibitory effects of negative allosteric modulators on GABA-A receptors, thereby restoring or enhancing inhibitory neurotransmission.

Figure 3: Anti-Neuroinflammatory Action of this compound. This diagram illustrates the role of this compound in mitigating neuroinflammation by suppressing microglial activation and the subsequent production of pro-inflammatory cytokines.

Figure 4: A Generalized Experimental Workflow. This flowchart provides a high-level overview of the typical steps involved in the experimental protocols used to investigate the molecular targets of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's non-SV2A targets. It is important to note that specific parameters may require optimization based on the experimental setup and biological system under investigation.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation

Objective: To measure the effect of this compound on high-voltage-activated (HVA) calcium channel currents in isolated neurons.

Materials:

-

Isolated neurons (e.g., rat hippocampal CA1 neurons)

-

External solution (in mM): 130 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

This compound stock solution

-

Specific calcium channel blockers (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type, nifedipine for L-type)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Prepare isolated neurons using standard enzymatic and mechanical dissociation methods.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Perfuse the neuron with the external solution.

-

Record baseline HVA calcium currents by applying depolarizing voltage steps from a holding potential of -80 mV.

-

Apply this compound at various concentrations (e.g., 1-200 µM) to the external solution and record the calcium currents again.[1]

-

To isolate specific calcium channel subtypes, apply selective blockers before and after this compound application.

-

Analyze the data to determine the percentage of current inhibition and, if possible, calculate the IC50 value.

In Vitro Assay for Modulation of GABA-gated Currents

Objective: To assess the ability of this compound to reverse the inhibition of GABA-A receptor-mediated currents by negative allosteric modulators.[5]

Materials:

-

Cultured neurons (e.g., cerebellar granule, hippocampal, or spinal neurons)

-

External solution (as above)

-

Internal solution (as above)

-

GABA stock solution

-

Negative allosteric modulators (e.g., zinc chloride, β-carbolines like DMCM)

-

This compound stock solution

-

Whole-cell patch-clamp setup

Procedure:

-

Culture neurons on glass coverslips.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

Apply a saturating concentration of GABA to elicit a maximal current response.

-

Apply a negative allosteric modulator at its IC50 concentration along with GABA to establish the level of inhibition.

-

Co-apply this compound at various concentrations with the negative modulator and GABA.

-

Record the GABA-gated currents in each condition.

-

Analyze the data to determine the extent to which this compound reverses the inhibition caused by the negative modulator and calculate the EC50 for this effect.

Cytokine Quantification by Immunoassay

Objective: To measure the effect of this compound on the levels of pro-inflammatory cytokines in brain tissue.

Materials:

-

Brain tissue homogenates from control and this compound-treated animals

-

Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)

-

Microplate reader

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Procedure:

-

Induce a neuroinflammatory state in an animal model (e.g., through administration of lipopolysaccharide or induction of status epilepticus).

-

Treat a cohort of animals with this compound at desired doses.

-

Collect brain tissue at a specified time point and prepare tissue homogenates.

-

Perform the immunoassay according to the manufacturer's protocol. This typically involves:

-

Coating a microplate with capture antibodies.

-

Adding tissue homogenates and standards.

-

Incubating with a detection antibody conjugated to an enzyme.

-

Adding a substrate to produce a colorimetric or chemiluminescent signal.

-

-

Measure the signal using a microplate reader.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare cytokine levels between control and this compound-treated groups.

Spectrophotometric Assay for Mitochondrial Enzyme Activity

Objective: To determine the effect of this compound on the activity of key mitochondrial enzymes.[7]

Materials:

-

Isolated mitochondria from brain tissue of control and this compound-treated animals.

-

Assay buffers and substrates specific for each enzyme (e.g., for Complex I: NADH, coenzyme Q1; for citrate synthase: acetyl-CoA, oxaloacetate, DTNB).

-

Spectrophotometer.

Procedure:

-

Isolate mitochondria from brain tissue using differential centrifugation.

-

Determine the protein concentration of the mitochondrial preparations.

-

For each enzyme assay, add a specific amount of mitochondrial protein to the respective assay buffer containing the necessary substrates.

-

Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

-

Calculate the specific activity of each enzyme (e.g., in nmol/min/mg protein).

-

Compare the enzyme activities between mitochondria from control and this compound-treated animals.

Conclusion

While SV2A remains the primary and highest affinity target of this compound, a substantial and growing body of evidence points to a multifaceted mechanism of action involving several other molecular players. The modulation of voltage-gated calcium channels, the nuanced effects on both excitatory and inhibitory neurotransmission, the suppression of neuroinflammatory pathways, and the protection of mitochondrial function collectively contribute to this compound's robust anticonvulsant and neuroprotective properties.[2][7] A deeper understanding of these non-SV2A targets not only provides a more complete picture of this compound's pharmacology but also opens new avenues for the rational design of next-generation antiepileptic drugs with enhanced efficacy and potentially broader therapeutic applications. Further research is warranted to elucidate the precise binding affinities and the intricate interplay between these various molecular targets in both physiological and pathological states.

References

- 1. Selective blockade of N-type calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]

- 4. Modulation of AMPA receptors in cultured cortical neurons induced by the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-epileptic drug this compound reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: antiepileptic properties and protective effects on mitochondrial dysfunction in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Levetiracetam in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levetiracetam (LEV) is a second-generation anti-epileptic drug (AED) distinguished by a unique mechanism of action and a favorable pharmacokinetic profile.[1][2] Unlike traditional AEDs, its primary target is the synaptic vesicle protein 2A (SV2A), where it modulates neurotransmitter release.[3][4] This document provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of this compound across various preclinical models. It summarizes key PK parameters, details common experimental methodologies, and visualizes its mechanism of action and typical experimental workflows. The data presented herein are crucial for designing and interpreting non-clinical safety and efficacy studies, and for informing clinical trial design.

Mechanism of Action

The exact mechanism of this compound's antiepileptic effect is not fully elucidated, but it is fundamentally different from other AEDs.[3] The cornerstone of its action is its specific and selective binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles and ubiquitous throughout the central nervous system.[3][5] SV2A is believed to play a crucial role in the exocytosis of synaptic vesicles and the modulation of synaptic transmission.[3]

By binding to SV2A, this compound is thought to modulate its function, reducing hypersynchronized epileptiform burst firing without affecting normal neuronal transmission.[3][6] This interaction appears to decrease the release of neurotransmitters, thereby preventing seizure propagation.[6][7] There is a strong correlation between the binding affinity of this compound and its derivatives to SV2A and their anticonvulsant potency in animal models.[5]

Secondary mechanisms that may contribute to its overall anticonvulsant action include the inhibition of N-type calcium channels and a reduction in intracellular calcium release.[4][8] It has also been shown to indirectly affect GABAergic neurotransmission, despite having no direct effect on GABAergic or glutamatergic receptors.[3][9]

Preclinical Pharmacokinetic Profiles

This compound generally exhibits favorable pharmacokinetic characteristics across preclinical species, including rapid and nearly complete oral absorption, minimal plasma protein binding, and elimination primarily through renal excretion of the unchanged drug.[1][10] Metabolism is not dependent on the hepatic cytochrome P450 (CYP450) system, which minimizes the risk of drug-drug interactions.[1][11] The major metabolic pathway is the enzymatic hydrolysis of the acetamide group to an inactive carboxylic acid metabolite.[11]

Rodents (Mouse and Rat)

In rodents, this compound is rapidly and almost completely absorbed after oral administration.[10] Brain-to-blood ratios of radioactivity increase over time following administration of radiolabeled this compound, indicating good penetration of the blood-brain barrier.[10] Elimination is predominantly via urine.[10]

| Parameter | Mouse (Oral) | Rat (Oral) | Rat (IP) |

| Dose | 25 mg/kg | 25 mg/kg | N/A |

| Tmax (h) | ~0.25 | ~0.5 | N/A |

| Bioavailability (F%) | ~100% | ~100% | N/A |

| Protein Binding | Not bound | Not bound | Not bound |

| Clearance (CL) | N/A | N/A | 112 ml/h/kg[12] |

| Volume of Distribution (Vd) | N/A | N/A | 293 ml/kg[12] |

| Primary Excretion Route | Urine (~81% of dose)[10] | Urine (~93% of dose)[10] | Urine |

| Data compiled from multiple sources.[10][12] | |||

| Table 1: Pharmacokinetic Parameters of this compound in Rodents. |

Rabbit

Similar to other species, this compound is well-absorbed orally in rabbits and does not bind to plasma proteins. The primary route of elimination is renal excretion.[10]

| Parameter | Rabbit (Oral) |

| Dose | 25 mg/kg |

| Tmax (h) | ~1.0 |

| Bioavailability (F%) | ~100% |

| Protein Binding | Not bound |

| Primary Excretion Route | Urine (~87% of dose) |

| Data from Strolin Benedetti M, et al., 2004.[10] | |

| Table 2: Pharmacokinetic Parameters of this compound in Rabbits. |

Dog

The dog is a frequently used model for this compound pharmacokinetics. The drug is well-tolerated and shows rapid absorption with a short half-life, often necessitating dosing every 8 hours for immediate-release formulations to maintain plasma concentrations within the therapeutic range established for humans.[13][14] The oral bioavailability is approximately 100%.[15][16]

| Parameter | Single Oral Dose (IR) | Multiple Oral Doses (IR) | Single Oral Dose (ER) | IV Administration |

| Dose | ~21.7 mg/kg[14] | ~21 mg/kg, q8h[14] | 500 mg/dog[16][17] | 30 mg/kg[17] |

| Tmax (h) | 0.62[13] | ~1.0[13] | 3-8[16] | N/A |

| Cmax (µg/mL) | N/A | N/A | Lower than IR[16] | N/A |

| T½ (h) | 2.87 ± 0.21[14] | 3.59 ± 0.82[14] | 4-5[16] | N/A |

| AUC (h·µg/mL) | 268.5 ± 56.3[14] | 289.3 ± 51.7[14] | N/A | N/A |

| Bioavailability (F%) | ~100%[16] | N/A | ~100%[16] | 100% (by definition) |

| Primary Excretion Route | Urine (~50-89% of dose)[15] | Urine | Urine | Urine |

| Data compiled from multiple sources.[13][14][15][16][17] IR: Immediate-Release, ER: Extended-Release. | ||||

| Table 3: Pharmacokinetic Parameters of this compound in Dogs. |

Experimental Protocols & Methodologies

Standardized protocols are essential for generating reliable and comparable preclinical PK data. The following sections outline a typical experimental design for a pharmacokinetic study of this compound.

Animal Models

-

Species: Healthy adult dogs (e.g., Beagle) or rodents (e.g., Sprague-Dawley rats) are commonly used.[13][18]

-

Housing: Animals are housed in controlled environments with standard light-dark cycles and access to food and water, though food is often withheld for a period (e.g., 12 hours) before oral drug administration to ensure consistent absorption.[13][19]

-

Catheterization: For serial blood sampling, a catheter is often surgically placed in a major vein (e.g., cephalic or jugular vein) under aseptic conditions, typically 24 hours before the study begins.[13][19]

Drug Administration

-

Oral (PO): this compound tablets or a prepared solution are administered orally (PO), often via gavage for rodents or within a small amount of food for dogs.[13][20] Doses typically range from 20-30 mg/kg.[14][17]

-

Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, this compound is administered as an IV infusion over a short period (e.g., 15 minutes).[17][21][22] The IV solution is typically diluted in a compatible vehicle like 0.9% sterile saline.[21][22]

Sample Collection and Processing

-

Matrix: Blood is the primary matrix collected.

-

Time Points: Samples are collected at predefined time points to accurately capture the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours).[19]

-

Processing: Blood samples are allowed to clot to yield serum or collected in anticoagulant tubes to yield plasma. Samples are then centrifuged (e.g., at 1,489 x g for 10 minutes), and the resulting serum or plasma is harvested and immediately stored at -80°C until analysis to ensure analyte stability.[19]

Bioanalytical Method

-

Technique: this compound concentrations in plasma or serum are most commonly quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[12][18]

-

Standardization: The method involves creating a calibration curve using standard solutions of known this compound concentrations. An internal standard (e.g., clonazepam) is added to all samples to account for variations in sample processing and instrument response.[19]

Pharmacokinetic Analysis

-

Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software. A non-compartmental analysis is common, though one- or two-compartment models are also used.[12][14]

-

Parameters Calculated: Key parameters derived from the analysis include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), T½ (elimination half-life), CL (clearance), and Vd (volume of distribution). Bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

References

- 1. Pharmacokinetic profile of this compound: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Is this compound Different from Other Antiepileptic Drugs? this compound and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics and metabolism of this compound, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. This compound pharmacokinetics in healthy dogs following oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Single‐Dose Pharmacokinetics of a Compounded this compound Formulation and Bioequivalence to a Commercial Formulation in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Single-Dose Pharmacokinetics of a Compounded this compound Formulation and Bioequivalence to a Commercial Formulation in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. droracle.ai [droracle.ai]

- 22. accessdata.fda.gov [accessdata.fda.gov]

Synthesis and Characterization of Novel Levetiracetam Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of novel analogs of Levetiracetam, a widely used antiepileptic drug. This document details synthetic methodologies, presents key characterization data in a comparative format, and outlines the essential experimental protocols for preclinical assessment.

Introduction

This compound (LEV), marketed under the brand name Keppra®, is a second-generation antiepileptic drug (AED) with a unique mechanism of action and a favorable safety profile.[1][2] Unlike traditional AEDs that primarily target voltage-gated ion channels or GABAergic neurotransmission, this compound's primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A).[3][4][5] This protein is integral to the regulation of neurotransmitter release through its involvement in synaptic vesicle exocytosis.[5][6] The correlation between the binding affinity of this compound and its analogs to SV2A and their anticonvulsant potency is well-established, making SV2A a critical target for the development of new antiepileptic therapies.[3][4]

The development of novel this compound analogs is driven by the pursuit of enhanced efficacy, improved pharmacokinetic properties, and a broader spectrum of activity, potentially extending to neuroprotection and treatment for other neurological disorders like Alzheimer's disease.[7] Structural modifications to the core pyrrolidinone scaffold of this compound have led to the discovery of potent derivatives, including Brivaracetam and Seletracetam, which exhibit higher affinity for SV2A.[8] This guide will explore the synthetic strategies employed to create such analogs, the analytical techniques used for their characterization, and the pharmacological assays to determine their potential as next-generation anticonvulsants.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows strategies adapted from the established synthetic routes for this compound itself. These can be broadly categorized into asymmetric synthesis and racemic synthesis followed by chiral resolution.[9] A common approach involves the modification of the side chain attached to the pyrrolidinone ring, as this has been shown to significantly influence SV2A binding affinity and anticonvulsant activity.

General Synthetic Scheme

A representative synthetic workflow for generating this compound analogs is depicted below. This process typically starts with a chiral pyrrolidinone derivative, which is then alkylated or acylated to introduce the desired side chain, followed by amidation to yield the final product.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes a general method for the synthesis of a this compound analog, starting from (S)-2-aminobutanamide hydrochloride and 4-chlorobutyryl chloride.

Materials:

-

(S)-2-aminobutanamide hydrochloride

-

4-chlorobutyryl chloride

-

Acetonitrile (ACN)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of (S)-2-aminobutanamide hydrochloride in acetonitrile is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to approximately 10°C.

-

Acylation: A solution of 4-chlorobutyryl chloride in acetonitrile is added dropwise to the cooled mixture, ensuring the temperature is maintained below 20°C. The reaction is stirred for 2 hours.

-

Cyclization: The temperature of the reaction mixture is raised to 30°C, and a solution of sodium hydroxide is added. The mixture is stirred for an additional 2-3 hours to facilitate cyclization.

-

Work-up and Extraction: The resulting suspension is filtered, and the filtrate is evaporated under reduced pressure to yield a crude product. The crude product is then redissolved in ethyl acetate and washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude this compound analog.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethyl acetate, to afford the final product with high purity.

Characterization of this compound Analogs

The structural confirmation and purity assessment of newly synthesized this compound analogs are conducted using a suite of standard analytical techniques.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the analogs.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the amide and lactam carbonyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds and to separate enantiomers if a racemic synthesis was performed.[10]

Physicochemical Properties

Key physicochemical properties such as melting point, solubility, and lipophilicity (logP) are determined to predict the drug-like characteristics of the novel analogs.

Pharmacological Evaluation

The pharmacological assessment of novel this compound analogs involves in vitro binding assays to determine their affinity for SV2A and in vivo studies in animal models of epilepsy to evaluate their anticonvulsant efficacy and neurotoxicity.

In Vitro SV2A Binding Assay

Objective: To determine the binding affinity of novel analogs to the SV2A protein.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., from rat or mouse cortex) is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand with high affinity for SV2A (e.g., [³H]-ucb 30889) and varying concentrations of the test compound (the novel analog).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the analog for SV2A.

In Vivo Anticonvulsant Efficacy and Neurotoxicity

Models:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.

-

6-Hertz (6Hz) Seizure Model: A model for therapy-resistant partial seizures.

-

Audiogenic Seizure-Susceptible Mice: A genetic model of epilepsy.[4]

-

Kindling Model: A model of chronic epilepsy where repeated sub-convulsive electrical stimulation leads to persistent seizure susceptibility.[11]

Protocol (General):

-

Animal Dosing: Groups of mice or rats are administered the test compound, typically via intraperitoneal (i.p.) injection, at various doses.

-

Seizure Induction: At the time of peak effect of the drug, seizures are induced using the appropriate method for the chosen model (e.g., electrical stimulation for MES and 6Hz, injection of a chemoconvulsant for scPTZ).

-

Efficacy Assessment: The ability of the compound to prevent or delay the onset of seizures is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.[11][12]

-

Neurotoxicity Assessment (Rotarod Test): The motor-impairing effects of the compounds are assessed using the rotarod test. The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is determined.

-

Protective Index (PI): The therapeutic window of the compound is estimated by calculating the Protective Index (PI = TD50 / ED50). A higher PI indicates a better safety profile.

Data Presentation

The following tables summarize key quantitative data for this compound and some of its notable analogs.

Table 1: SV2A Binding Affinity of this compound and Analogs

| Compound | SV2A Binding Affinity (pIC50) | Reference |

| This compound (LEV) | ~6.0 | [8] |

| Brivaracetam (BRV) | ~7.2 | [8] |

| Seletracetam (SEL) | ~7.5 | [8] |

| UCB 30889 | ~7.8 | [8] |

Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models

| Seizure Model | Animal | ED50 (mg/kg, i.p.) | Reference |

| Kindled Mice (electrical) | Mouse | 7 | [11] |

| Kindled Mice (PTZ) | Mouse | 36 | [11] |

| Pilocarpine-induced | Mouse | 7 | [11] |

| Kainic acid-induced | Rat | 54 (minimum active dose) | [11] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound's primary mechanism of action is its binding to SV2A, which modulates the protein's function. This interaction is thought to reduce neurotransmitter release, particularly during periods of high neuronal activity, thereby preventing seizure propagation.[5] Downstream effects may include the modulation of calcium homeostasis and indirect effects on the GABAergic system.[13]

Experimental Workflow for Analog Development

The process of developing and evaluating novel this compound analogs follows a logical progression from chemical synthesis to biological testing.

Conclusion

The synthesis and characterization of novel this compound analogs represent a promising avenue for the discovery of new antiepileptic drugs with improved therapeutic profiles. By targeting the SV2A protein, these compounds offer a distinct mechanism of action that can be optimized through targeted chemical modifications. The systematic approach of synthesis, detailed characterization, and rigorous pharmacological evaluation outlined in this guide provides a framework for researchers and drug development professionals to advance the field of epilepsy treatment. Future work will likely focus on developing analogs with even higher affinity and selectivity for SV2A, as well as exploring their potential in other neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. iris.univpm.it [iris.univpm.it]

- 7. Novel this compound Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Production Process of this compound: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Levetiracetam's Influence on Neuronal Plasticity and Epileptogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Levetiracetam (LEV) is a second-generation anti-epileptic drug (AED) distinguished by a novel mechanism of action centered on its binding to the synaptic vesicle protein 2A (SV2A).[1][2] This interaction initiates a cascade of downstream effects that modulate neurotransmitter release, influence intracellular calcium homeostasis, and ultimately impact neuronal plasticity and the process of epileptogenesis. This technical guide provides an in-depth examination of LEV's molecular and cellular mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. The evidence suggests that beyond its anticonvulsant properties, LEV possesses anti-epileptogenic or disease-modifying potential by attenuating the pathological synaptic remodeling that underlies the development of epilepsy.[3][4]

Core Mechanism of Action: SV2A Binding and Modulation of Neurotransmission

The primary molecular target of this compound is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in the vesicles of nearly all synaptic terminals.[2][5] SV2A is crucial for the proper regulation of action potential-dependent neurotransmitter release.[6] LEV's binding to SV2A is both necessary and sufficient for its anticonvulsant effects.[2] This interaction is believed to modulate the function of SV2A, possibly by affecting its interaction with other presynaptic proteins like the calcium sensor synaptotagmin, thereby influencing the synaptic vesicle cycle.[7][8] The ultimate effect is a reduction in excitatory neurotransmission, particularly by modulating presynaptic P/Q-type voltage-dependent calcium channels to decrease glutamate release.[9]

Signaling Pathway: this compound and Presynaptic Modulation

The following diagram illustrates the proposed signaling cascade initiated by this compound at the presynaptic terminal.

Caption: this compound's primary mechanism at the presynaptic terminal.

Influence on Neuronal Plasticity

Neuronal plasticity, the ability of neural networks to change through growth and reorganization, is a double-edged sword. While essential for learning and memory, aberrant plasticity can lead to the hyperexcitable circuits that characterize epilepsy.[9][10] this compound has been shown to favorably modulate these processes.

Gene Expression

In animal models of epilepsy, such as amygdala-kindling, seizures induce the expression of numerous genes related to synaptic plasticity and remodeling.[4][11] this compound (40 mg/kg) has been shown to attenuate the kindling-induced increase in mRNA expression of these genes in the hippocampus.[4][12] This effect is linked to its ability to shorten the afterdischarge (AD) duration, suggesting LEV prevents the "all-or-none" induction of genes involved in establishing long-term pathological synaptic changes.[4][12]

Synaptic Transmission and Long-Term Potentiation (LTP)

Chronic epilepsy can lead to decreased basal synaptic transmission.[13] Studies in the lithium-pilocarpine rat model show that this compound treatment (54 mg/kg) can restore basal synaptic transmission and paired-pulse facilitation ratios in CA3-CA1 synapses.[11][13] However, its effect on restoring impaired long-term potentiation (LTP), a cellular correlate of learning and memory, is less clear, with some studies showing no significant restoration in the dentate gyrus of epileptic rats.[6][14]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from preclinical and clinical studies.

Table 1: Effects of this compound on Presynaptic Protein Expression in Rat Cerebral Cortex

| Protein | Function | Change with LEV Treatment | Citation |

|---|---|---|---|

| SV2A | LEV Binding Target | No significant change | [15] |

| SV2B | SV2 Isoform | No significant change | [15] |

| Synaptotagmin-1 (SYT1) | Ca2+ Sensor | 77.10% ± 4.23% of control | [15] |

| VGLUT1 | Vesicular Glutamate Transporter | 68.81% ± 5.24% of control | [15] |

| VGAT | Vesicular GABA Transporter | 77.33% ± 4.77% of control | [15] |

| Synapsin II | Vesicle Clustering | 73.79% ± 1.62% of control |[15] |

Table 2: Efficacy of this compound in Pivotal Clinical Trials (Refractory Partial-Onset Seizures)

| LEV Dose | Median % Reduction in Seizure Frequency (vs. Placebo) | Responder Rate (≥50% Reduction) | Citation |

|---|---|---|---|

| 1,000 mg/day | 17.1% - 26.1% | 20.8% - 37.1% | [16] |

| 2,000 mg/day | 21.4% | 35.2% | [16] |

| 3,000 mg/day | 23.0% - 30.1% | 39.4% - 39.6% |[16] |

Impact on Epileptogenesis

Epileptogenesis is the process by which a normal brain develops epilepsy, involving a cascade of changes including neuronal death, axonal sprouting, and the formation of hyperexcitable circuits.[9][10] this compound has shown potential to interfere with this process, though results can vary depending on the experimental model.[3]

Modulation of Intracellular Calcium

Disturbances in Ca2+ homeostasis are strongly implicated in epileptogenesis.[9][10] Brain injury can trigger sustained elevations in intracellular Ca2+, leading to changes in gene expression that underlie abnormal synaptic plasticity.[9] this compound has been shown to reduce intra-neuronal Ca2+ levels by inhibiting ryanodine and IP3 receptor-dependent Ca2+ release from the endoplasmic reticulum.[10] This effect on Ca2+ homeostasis is considered a key part of its anti-epileptogenic potential.[9]

Influence on Mossy Fiber Sprouting

Mossy fiber sprouting, the aberrant growth of dentate granule cell axons, creates new recurrent excitatory circuits in the hippocampus and is a hallmark of temporal lobe epilepsy.[13][17] While this compound has been shown to restore some measures of synaptic plasticity, studies indicate it does not significantly affect epilepsy-induced mossy fiber sprouting in the dentate gyrus.[11][13] This suggests that while mossy fiber sprouting is a consistent pathological finding, its direct role in seizure generation may be complex, and LEV's anti-epileptogenic effects may occur through other pathways.[18][19]

Adenosinergic Pathway Modulation

Recent studies suggest LEV may also exert its anti-epileptogenic effects by modulating the adenosine system.[20] Docking studies predict a significant interaction between LEV and adenosine A1 receptors (A1Rs) and equilibrative nucleoside transporters-1 (ENT1).[20][21] In kindling models, LEV increased the gene expression of A1Rs and decreased the expression of ENT1, a transporter that re-uptakes adenosine into neurons.[20][21] This would lead to increased extracellular adenosine, which has an inhibitory effect on neuronal activity.

Caption: Logical flow from molecular targets to anti-epileptogenic effects.

Key Experimental Protocols

Reproducibility and understanding of scientific findings require detailed methodologies. Below are summarized protocols for key experimental models used to study this compound.

Amygdala-Kindling Rat Model of Epilepsy

This model is used to study the development of seizures and activity-dependent synaptic plasticity.[4]

-

Animals: Male Wistar rats are typically used.

-

Surgery: Under anesthesia, a bipolar electrode is implanted into the basolateral amygdala.

-

Kindling Stimulation: After a recovery period, rats receive a brief (e.g., 1-second) electrical stimulation once daily. The current is set just above the afterdischarge (AD) threshold.

-

Seizure Scoring: Behavioral seizure severity is scored after each stimulation, often using Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized convulsions). A rat is considered "kindled" after exhibiting several Stage 5 seizures.

-

Drug Administration: this compound (e.g., 40 mg/kg, i.p.) or vehicle (saline) is administered at a set time (e.g., 30-60 minutes) before each daily stimulation.[4]

-

Outcome Measures:

-

Behavioral: Seizure stage, AD duration recorded via EEG.

-

Molecular: At the end of the experiment, brain tissue (e.g., hippocampus) is dissected for analysis of gene or protein expression using quantitative RT-PCR or Western blotting.[4]

-

In Vitro Electrophysiology (Hippocampal Slices)

This protocol is used to assess direct effects on synaptic transmission and plasticity.[22]

-

Slice Preparation: Animals (e.g., mice or rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.

-

Drug Application: this compound is applied via the perfusing aCSF at a known concentration (e.g., 10-100 µM).

-

Plasticity Induction:

-

Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms interval) to measure short-term plasticity.

-

Long-Term Potentiation (LTP): A stable baseline of fEPSPs is recorded, followed by a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz for 1 second). The potentiation of the fEPSP slope is then monitored for at least 60 minutes.

-

-

Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

Caption: Experimental workflow for the amygdala-kindling epilepsy model.

Conclusion

This compound's mechanism of action, centered on its unique binding to SV2A, provides a multifaceted approach to seizure control and the potential modification of epileptogenesis. By modulating presynaptic neurotransmitter release, restoring calcium homeostasis, and attenuating the expression of genes involved in pathological synaptic remodeling, LEV demonstrates effects beyond simple seizure suppression. While its impact on structural changes like mossy fiber sprouting appears limited, its influence on the functional and molecular aspects of neuronal plasticity is significant. The data strongly suggest that LEV interferes with the network-level changes that drive the development of epilepsy, making it a continued subject of interest for disease-modifying therapies in neurology. Further research into its modulation of the adenosinergic system and other novel pathways will continue to refine our understanding of its full therapeutic potential.

References

- 1. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiepileptogenesis Therapy with this compound: Data from Kindling versus Status Epilepticus Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 10. Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain Neuroplasticity after Treatment with Antiseizure: A Review - PMC [pmc.ncbi.nlm.nih.gov]